![molecular formula C11H8N2 B12847855 3H-pyrrolo[2,3-c]quinoline](/img/structure/B12847855.png)
3H-pyrrolo[2,3-c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-pyrrolo[2,3-c]quinoline is a heterocyclic compound that has garnered significant interest due to its unique structural features and diverse biological activities. This compound consists of a fused ring system that includes a pyrrole ring and a quinoline moiety, making it a valuable scaffold in medicinal chemistry and drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3H-pyrrolo[2,3-c]quinoline can be achieved through various methods, which can be broadly categorized based on the ring closure strategy employed in the final step:
-
Annulation of the Benzene Ring: : One method involves the intramolecular Diels–Alder reaction of a 5-amino-4-methyloxazole derivative containing a propargyl fragment. This reaction constructs the condensed pyrrolo[2,3-c]pyridine fragment, followed by a Ru-catalyzed transformation to form the benzene ring .
-
Annulation of the Pyridine Ring: : Another common approach is the Pictet–Spengler reaction, which involves cyclization and oxidation in the final step. This method has been used to synthesize various substituted marinoquinolines .
Industrial Production Methods
Industrial production of this compound typically involves optimizing these synthetic routes to achieve higher yields and purity. The choice of method depends on the desired scale, cost, and specific application requirements.
Analyse Des Réactions Chimiques
Types of Reactions
3H-pyrrolo[2,3-c]quinoline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced pyrroloquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using reagents like halogens or halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Halogens (chlorine, bromine), halogenating agents (N-bromosuccinimide).
Major Products
The major products formed from these reactions include various substituted quinoline and pyrroloquinoline derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
3H-pyrrolo[2,3-c]quinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 3H-pyrrolo[2,3-c]quinoline varies depending on its application:
Biological Activity: Inhibits acetylcholinesterase, leading to increased levels of acetylcholine in the central nervous system, which can be beneficial in treating neurological disorders.
Antibacterial and Antifungal Activity: Disrupts the cell membrane integrity of bacteria and fungi, leading to cell death.
Comparaison Avec Des Composés Similaires
3H-pyrrolo[2,3-c]quinoline can be compared with other similar heterocyclic compounds, such as:
Pyrrolo[3,2-c]quinoline: Similar structure but different ring fusion, leading to distinct chemical properties and biological activities.
Marinoquinolines: A group of compounds with similar biological activities, particularly in antibacterial and antifungal applications.
The uniqueness of this compound lies in its specific ring fusion and the resulting biological activities, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C11H8N2 |
|---|---|
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
3H-pyrrolo[2,3-c]quinoline |
InChI |
InChI=1S/C11H8N2/c1-2-4-10-8(3-1)9-5-6-12-11(9)7-13-10/h1-7,12H |
Clé InChI |
BSUNEUGPXRSCLF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C=N2)NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


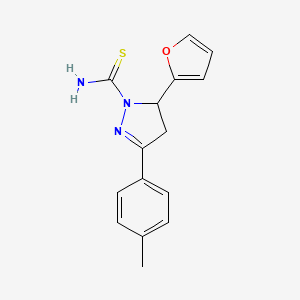
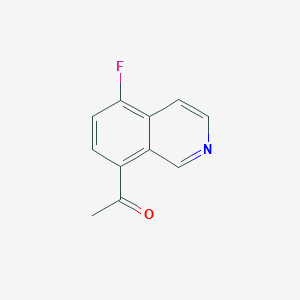
![N-benzhydryl-N-phenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B12847786.png)
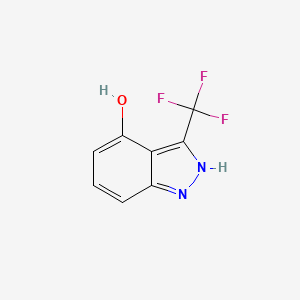

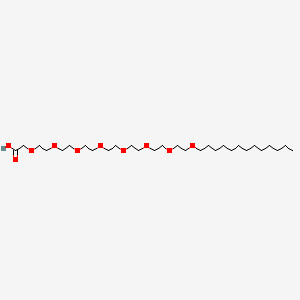
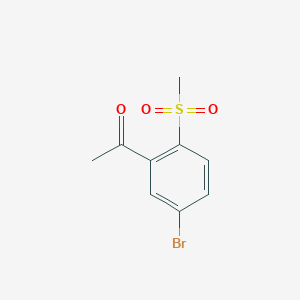
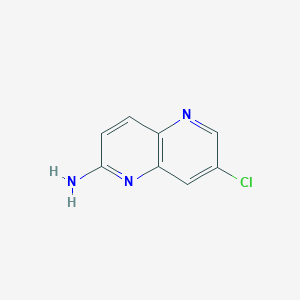
![(4S)-4-benzyl-3-[(2S)-3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl]-1,3-oxazolidin-2-one](/img/structure/B12847834.png)
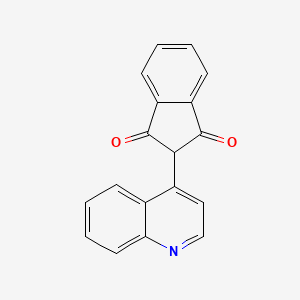
![4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B12847841.png)


![[3,5-Difluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronic acid](/img/structure/B12847851.png)
